molecular formula C17H21N5O2S B6057108 4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

Cat. No. B6057108
M. Wt: 359.4 g/mol
InChI Key: DCPMEXQDDCJCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound is a kinase inhibitor that has shown promising results in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. In

Mechanism of Action

The mechanism of action of 4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves the inhibition of several kinases that are involved in various cellular processes such as cell growth, proliferation, and survival. This compound binds to the ATP-binding site of these kinases, thereby preventing their activity and leading to the suppression of tumor growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine are primarily related to its kinase inhibitory activity. This compound has been shown to inhibit the activity of several kinases that are involved in various cellular processes. The inhibition of these kinases leads to the suppression of tumor growth and induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is its potent kinase inhibitory activity. This compound has shown promising results in several scientific research studies, particularly in the field of cancer research. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment and reagents.

Future Directions

There are several future directions for the research and development of 4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One of the primary directions is the identification of new kinases that are inhibited by this compound. This could lead to the development of more effective treatments for cancer and other diseases. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider availability and use in scientific research studies.

Synthesis Methods

The synthesis of 4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a complex process that involves several steps. The first step is the synthesis of 4-(2-thienylcarbonyl)-1-piperazine, which is then reacted with 4-chloro-6-(2-morpholinoethoxy)pyrimidine to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has shown promising results in several scientific research studies. One of the primary applications of this compound is in the field of cancer research. It has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.

properties

IUPAC Name

[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-17(14-2-1-11-25-14)22-5-3-20(4-6-22)15-12-16(19-13-18-15)21-7-9-24-10-8-21/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPMEXQDDCJCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-[4-(2-Thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

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